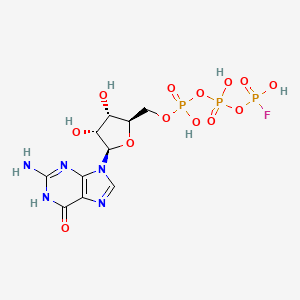

Guanosine 5'-(gamma-fluorotriphosphate)

Description

Contextualizing Guanosine (B1672433) 5'-(gamma-fluorotriphosphate) within Guanine (B1146940) Nucleotide Analog Research

Guanine nucleotide analogs are a class of molecules designed to mimic the natural ligands of GTP-binding proteins, which are crucial molecular switches in a vast array of cellular signaling pathways. researchgate.net These proteins are active when bound to GTP and inactive when bound to guanosine diphosphate (B83284) (GDP). The intrinsic GTPase activity of these proteins, which hydrolyzes GTP to GDP, serves as a built-in timer for their signaling. To study the active state of these proteins without rapid hydrolysis, researchers have synthesized a variety of GTP analogs.

Among the most widely used are Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) and Guanylyl-imidodiphosphate (GppNHp). GTPγS, where a non-bridging oxygen on the gamma-phosphate is replaced by sulfur, is very slowly hydrolyzed and is considered a largely non-hydrolyzable analog, effectively locking G-proteins in a persistently active state. evitachem.com GppNHp, which has an imido group replacing the oxygen between the beta and gamma phosphates, is also resistant to hydrolysis. These analogs have been instrumental in elucidating the mechanisms of G-protein-coupled receptor (GPCR) signaling and other GTP-dependent processes. GTPγF joins this family of molecular tools, offering a subtly different set of properties due to the unique characteristics of the fluorine atom.

Rationale for Fluorine Substitution in Guanine Nucleotide Analogs for Biochemical Investigations

The substitution of an oxygen atom with fluorine in a nucleotide analog offers several distinct advantages for biochemical studies. Fluorine is the most electronegative element and has a van der Waals radius similar to that of a hydrogen atom, yet it is isosteric and isopolar with a hydroxyl group. nih.gov This combination of properties leads to significant alterations in the electronic and metabolic characteristics of the molecule. nih.govresearchgate.net

The primary rationale for incorporating fluorine into guanine nucleotide analogs is to modulate their susceptibility to enzymatic hydrolysis. The strong carbon-fluorine bond is significantly more stable than the carbon-hydroxyl bond, and similarly, the phosphorus-fluorine bond in GTPγF is more resistant to cleavage by GTPases than the corresponding phosphorus-oxygen bond in GTP. nih.gov This enhanced stability allows researchers to "trap" enzymes in their GTP-bound, active conformation for extended periods, facilitating structural and functional studies.

Furthermore, the high electronegativity of fluorine can alter the electronic distribution within the phosphate (B84403) chain, influencing the binding affinity of the analog to the nucleotide-binding pocket of a protein. nih.gov This can provide valuable insights into the specific interactions between the protein and the triphosphate moiety of the nucleotide. The presence of the 19F atom, with its high gyromagnetic ratio and 100% natural abundance, also makes these analogs powerful probes for nuclear magnetic resonance (NMR) spectroscopy studies, allowing for detailed investigation of the local environment of the nucleotide-binding site.

Historical Development and Initial Characterization of Guanosine 5'-(gamma-fluorotriphosphate)

The development of terminally modified GTP analogs dates back to the 1970s, driven by the need for tools to investigate the mechanisms of protein biosynthesis. One of the earliest reports on the synthesis and use of Guanosine 5'-(gamma-fluorotriphosphate), then referred to as P3-fluoro P1-5'-guanosine triphosphate, appeared in a 1975 study by Eckstein and colleagues. researchgate.net In this seminal work, a series of GTP and GDP analogs with modifications to the terminal phosphate were synthesized to probe the ribosome-elongation factor G (EF-G) dependent reactions.

The initial characterization demonstrated that, unlike its parent molecule GTP, GTPγF was not hydrolyzed by EF-G and ribosomes. Instead, it acted as a competitive inhibitor of the ribosome-dependent EF-G GTPase. researchgate.net This property immediately highlighted its potential as a tool to study the GTP-bound state of this system. The study found GTPγF to be one of the most potent inhibitors among the synthesized analogs, with a Ki (inhibition constant) of 1.0 x 10-6 M. researchgate.net

Further work on the synthesis and characterization of GTPγF continued. For instance, a 2002 study by Klinghammer et al. described a new synthesis method and provided detailed characterization using NMR spectroscopy and isothermal titration calorimetry. This study confirmed the structure of the compound and provided precise measurements of its interaction with magnesium ions and the Ras protein, a key signaling G-protein. The data revealed that the rate of hydrolysis of GTPγF when bound to Ras was almost as fast as that of GTP, a characteristic that distinguishes it from the more slowly hydrolyzing GTPγS and GppNHp. This finding underscored that the impact of a gamma-phosphate modification can vary significantly between different GTP-binding proteins.

Structure

2D Structure

Properties

CAS No. |

57817-57-9 |

|---|---|

Molecular Formula |

C10H15FN5O13P3 |

Molecular Weight |

525.17 g/mol |

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-fluorophosphinic acid |

InChI |

InChI=1S/C10H15FN5O13P3/c11-30(20,21)28-32(24,25)29-31(22,23)26-1-3-5(17)6(18)9(27-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H,20,21)(H,22,23)(H,24,25)(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

BBORJPPPVGUNRB-UUOKFMHZSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)F)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)F)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Spectroscopic Characterization of Guanosine 5 Gamma Fluorotriphosphate

Chemical Synthesis Pathways for Guanosine (B1672433) 5'-(gamma-fluorotriphosphate)

The chemical synthesis of Guanosine 5'-(gamma-fluorotriphosphate) is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. A common and effective method involves the coupling of guanosine 5'-diphosphate (GDP) with fluorophosphate (B79755) in the presence of a condensing agent.

A representative synthetic route begins with the activation of GDP. This is often achieved by reacting GDP with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in an anhydrous aprotic solvent like pyridine (B92270) or dimethylformamide (DMF). The DCC activates the terminal phosphate (B84403) of GDP, making it susceptible to nucleophilic attack.

The activated GDP intermediate is then reacted with a fluorophosphate salt, typically a trialkylammonium salt of fluorophosphoric acid. The fluorophosphate anion acts as the nucleophile, attacking the activated terminal phosphate of GDP to form the P-O-P bond of the triphosphate chain, with the fluorine atom attached to the gamma-phosphorus.

The reaction mixture is typically stirred at room temperature for an extended period to ensure completion. Following the reaction, the dicyclohexylurea byproduct, which is insoluble in most organic solvents, is removed by filtration. The crude product is then purified using chromatographic techniques. Ion-exchange chromatography is particularly effective for separating the desired GTPγF from unreacted starting materials and other nucleotide byproducts. The purified GTPγF is typically isolated as a lithium or triethylammonium (B8662869) salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Interaction Studies of Guanosine 5'-(gamma-fluorotriphosphate)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and study of the dynamic properties of molecules in solution. For Guanosine 5'-(gamma-fluorotriphosphate), a combination of 19F, 31P, and 1H NMR provides a comprehensive understanding of its structure and interactions with other molecules, particularly proteins and metal ions.

19F NMR Applications in Conformational Analysis and Ligand Binding Site Proximity in Proteins

The presence of the fluorine atom in GTPγF makes 19F NMR an exceptionally sensitive probe for studying its interactions with proteins. The chemical shift of the 19F nucleus is highly sensitive to its local electronic environment. When GTPγF binds to a protein, changes in the conformation of the nucleotide or its proximity to specific amino acid residues within the binding pocket will induce a change in the 19F chemical shift.

This sensitivity allows for the detailed analysis of conformational changes in both the nucleotide and the protein upon binding. For instance, researchers can monitor the 19F NMR spectrum of GTPγF in the presence of a G-protein to observe distinct signals corresponding to the free and bound states of the nucleotide. The magnitude of the chemical shift change can provide insights into the nature of the interactions within the binding site.

Furthermore, 19F NMR can be used to measure distances between the fluorine atom and other nuclei, such as paramagnetic metal ions, within a protein-ligand complex. By measuring the paramagnetic relaxation enhancement (PRE) effect of a metal ion on the 19F signal, the distance between the fluorine atom and the metal ion can be calculated. This information is crucial for mapping the three-dimensional structure of the nucleotide-binding site and understanding the coordination of metal ions, which are often essential for nucleotide binding and hydrolysis.

31P NMR and 1H NMR Characterization of Guanosine 5'-(gamma-fluorotriphosphate)

31P NMR spectroscopy is instrumental in characterizing the triphosphate chain of Guanosine 5'-(gamma-fluorotriphosphate). The 31P spectrum of GTPγF typically exhibits three distinct signals corresponding to the α, β, and γ phosphorus atoms. The chemical shifts of these signals provide information about the electronic environment of each phosphorus nucleus.

A key feature in the 31P NMR spectrum of GTPγF is the coupling between the 31P nucleus of the gamma-phosphate and the directly attached 19F nucleus. This results in a splitting of the γ-phosphate signal into a doublet, with a characteristic one-bond coupling constant (1JPγ-F). The magnitude of this coupling constant is a definitive indicator of the P-F bond. The α and β phosphorus signals will also exhibit splitting patterns due to two-bond and three-bond couplings with each other (2JPα-Pβ and 2JPβ-Pγ).

1H NMR spectroscopy provides information about the guanosine moiety of the molecule. The spectrum will show characteristic signals for the protons of the ribose sugar and the guanine (B1146940) base. The chemical shifts and coupling constants of these protons can be used to confirm the identity and purity of the compound. The assignment of these proton signals is typically done by comparison with the known spectra of guanosine and its other phosphate derivatives.

| Nucleus | Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| 31P | Pα | ~ -10 to -12 | Doublet | 2JPα-Pβ ≈ 19-21 |

| Pβ | ~ -20 to -22 | Triplet (or Doublet of Doublets) | 2JPα-Pβ ≈ 19-21, 2JPβ-Pγ ≈ 19-21 | |

| Pγ | ~ -10 to -15 | Doublet | 1JPγ-F ≈ 850-950 | |

| 1H | H8 (Guanine) | ~ 8.0 | Singlet | |

| H1' (Ribose) | ~ 5.9 | Doublet | 3JH1'-H2' ≈ 5-6 | |

| H2' (Ribose) | ~ 4.7 | Multiplet | ||

| H3' (Ribose) | ~ 4.5 | Multiplet | ||

| H4' (Ribose) | ~ 4.3 | Multiplet | ||

| H5', H5'' (Ribose) | ~ 4.2 | Multiplet | ||

| Note: The exact chemical shifts and coupling constants can vary depending on the solvent, pH, temperature, and presence of metal ions. |

Calorimetric Approaches to Understanding Metal Ion Coordination and Binding Thermodynamics of Guanosine 5'-(gamma-fluorotriphosphate)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to study the thermodynamics of binding interactions in solution. nih.gov It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

The interaction of Guanosine 5'-(gamma-fluorotriphosphate) with metal ions, particularly Mg2+, is crucial for its biological activity. Mg2+ is an essential cofactor for many enzymes that bind GTP, and its coordination to the triphosphate chain is critical for proper protein function. ITC can be employed to precisely quantify the thermodynamics of Mg2+ binding to GTPγF.

In a typical ITC experiment, a solution of a magnesium salt is titrated into a solution containing GTPγF, and the heat changes associated with each injection are measured. The resulting data is fitted to a binding model to extract the thermodynamic parameters.

The enthalpy change (ΔH) provides information about the changes in bonding and solvation upon complex formation. A negative ΔH indicates an exothermic reaction, typically driven by favorable bond formation, while a positive ΔH indicates an endothermic reaction, often driven by an increase in entropy.

The entropy change (ΔS) reflects the change in the randomness or disorder of the system upon binding. A positive ΔS is often associated with the release of ordered solvent molecules from the binding interface, which can be a significant driving force for the interaction.

Molecular Interactions and Enzymatic Perturbations by Guanosine 5 Gamma Fluorotriphosphate

Interactions with Guanine (B1146940) Nucleotide-Binding Proteins (G-Proteins)

Heterotrimeric G-proteins are crucial transducers of extracellular signals, cycling between an inactive GDP-bound state and an active GTP-bound state. researchgate.netresearchgate.net The binding and subsequent hydrolysis of GTP are central to the timing and amplification of cellular signaling.

Mechanism of Binding to G-Protein Alpha Subunits and Exchangeable Nucleotide Sites

The activation of a G-protein begins when a ligand-bound G-protein coupled receptor (GPCR) catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for GTP on the G-protein's alpha subunit. wikipedia.org The Gα subunit contains a specific nucleotide-binding pocket, often referred to as the exchangeable nucleotide site, which accommodates the guanine base, the ribose sugar, and the phosphate (B84403) chain of the nucleotide. wikipedia.org

Guanosine 5'-(gamma-fluorotriphosphate) (GTPγF) mimics the structure of GTP, allowing it to bind to this exchangeable site. The binding induces a conformational change in the Gα subunit, particularly in flexible loop regions known as switch I and switch II. wikipedia.org This conformational shift is the structural basis for the activation of the G-protein. The substitution of a fluorine atom for an oxygen on the gamma-phosphate does not significantly hinder its ability to fit within the binding pocket and induce this critical change.

Effects on G-Protein Activation and Deactivation Cycles

The normal G-protein cycle is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes the terminal phosphate of GTP, converting it to GDP. researchgate.netnih.gov This hydrolysis event returns the Gα subunit to its inactive conformation, allowing it to re-associate with the βγ-subunits and the receptor, thus ending the signal. wikipedia.org

Because the phosphorus-fluorine bond in Guanosine 5'-(gamma-fluorotriphosphate) is resistant to enzymatic cleavage by the Gα subunit's GTPase activity, the deactivation step is effectively blocked. When GTPγF is bound, the G-protein alpha subunit is locked in the "on" or active state. nih.gov This leads to the persistent dissociation of the Gα-GTPγF complex from the Gβγ dimer and sustained downstream signaling, as the protein cannot complete its deactivation cycle.

Regulation of GTPase Activity by Guanosine 5'-(gamma-fluorotriphosphate)

GTPγF's utility extends to the study of various GTP-hydrolyzing enzymes (GTPases), where it typically acts as an inhibitor by occupying the active site without being processed.

Inhibition of Tubulin-Colchicine GTPase Activity by Guanosine 5'-(gamma-fluorotriphosphate)

The protein tubulin possesses an exchangeable nucleotide-binding site (the E-site) where GTP binds. The binding of the drug colchicine (B1669291) to tubulin induces a conformational change that stimulates a specific GTPase activity. acs.orgnih.gov Research has demonstrated that Guanosine 5'-(gamma-fluorotriphosphate) acts as an inhibitor of this colchicine-induced GTPase activity in calf brain tubulin. nih.gov The presence of the fluorine atom on the gamma-phosphate prevents the hydrolysis that would normally occur. acs.orgnih.gov This inhibition suggests that GTPγF can bind to the E-site of the tubulin-colchicine complex but cannot be hydrolyzed, thereby blocking the enzymatic function. nih.gov

Modulation of Other GTPase Families (e.g., Ras-catalyzed hydrolysis)

The Ras family of small GTPases are central regulators of cell proliferation, differentiation, and survival. prime-avenue.com They function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound form. prime-avenue.com The termination of Ras signaling is accomplished through the hydrolysis of GTP to GDP, a reaction with a slow intrinsic rate that is significantly accelerated by GTPase Activating Proteins (GAPs). prime-avenue.com

As a non-hydrolyzable GTP analog, Guanosine 5'-(gamma-fluorotriphosphate) can bind to Ras proteins. By occupying the nucleotide-binding site, it is expected to lock Ras in its active conformation, preventing the hydrolysis-dependent deactivation. This leads to prolonged interaction with downstream effectors, thereby constitutively activating signaling pathways. This mechanism is analogous to its effect on heterotrimeric G-proteins and is a key reason for its use in studying the pathways regulated by Ras and other small GTPase families.

Kinetic Analysis of Guanosine 5'-(gamma-fluorotriphosphate) as a Competitive Inhibitor of GTPases

Kinetic studies provide quantitative insight into the inhibitory mechanism of GTPγF. In the case of the tubulin-colchicine complex, Guanosine 5'-(gamma-fluorotriphosphate) has been identified as a reversible competitive dead-end inhibitor. nih.gov This classification means that GTPγF competes with the natural substrate (GTP) for binding to the enzyme's active site. Once bound, it forms a stable enzyme-inhibitor complex that prevents the catalytic reaction from proceeding.

The inhibitory strength is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.

| Enzyme/Complex | Inhibitor | Inhibition Constant (Ki) | Inhibition Type | Source |

|---|---|---|---|---|

| Tubulin-Colchicine GTPase | Guanosine 5'-(gamma-fluorotriphosphate) | (1.8 ± 0.6) x 10-4 M | Reversible Competitive | nih.gov |

Nucleotide Exchange Factor (GEF) and GTPase-Activating Protein (GAP) Modulation in the Presence of Guanosine 5'-(gamma-fluorotriphosphate)

Guanosine 5'-(gamma-fluorotriphosphate) (GTPγF), a non-hydrolyzable analog of Guanosine 5'-triphosphate (GTP), serves as a critical tool in dissecting the intricate regulatory mechanisms of GTP-binding proteins. Its unique properties, particularly its resistance to cleavage by GTPases, allow for the stabilization of GTP-bound conformational states, thereby enabling detailed investigation into the modulation of Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs). These two families of regulatory proteins are central to the function of GTPases, which act as molecular switches in a vast array of cellular signaling pathways.

GEFs promote the activation of GTPases by catalyzing the exchange of bound Guanosine 5'-diphosphate (GDP) for GTP. nih.gov Conversely, GAPs enhance the intrinsic GTPase activity, leading to the hydrolysis of GTP to GDP and the inactivation of the G protein. nih.gov The introduction of GTPγF into these systems perturbs the natural cycling of GTPases between their active and inactive states, providing valuable insights into the mechanics of GEF- and GAP-mediated regulation.

The primary mechanism by which GTPγF modulates the activity of these regulatory proteins is through competitive inhibition. By binding to the nucleotide-binding pocket of a GTPase, GTPγF can prevent the binding of the natural substrate, GTP. This has significant downstream effects on the interactions with both GEFs and GAPs.

Modulation of GEF Activity

Research on the effects of fluorinated GTP analogs has provided evidence for their role as competitive inhibitors. For instance, studies on the colchicine-dependent GTPase activity of tubulin demonstrated that Guanosine 5'-(gamma-fluorotriphosphate) acts as a reversible competitive dead-end inhibitor. nih.gov This indicates that GTPγF competes with GTP for binding to the exchangeable nucleotide site on tubulin. nih.gov While tubulin is not a canonical G-protein regulated by GEFs in the same manner as the Ras superfamily, this finding illustrates the principle of competitive inhibition by GTPγF at a GTP-binding site.

Modulation of GAP Activity

GAPs accelerate the inactivation of GTPases by stabilizing the transition state of GTP hydrolysis. The presence of GTPγF profoundly impacts GAP function because it is resistant to hydrolysis. When a GTPase is bound to GTPγF, it mimics the GTP-bound state and can still interact with GAPs. However, the catalytic action of the GAP is futile as the gamma-phosphate of GTPγF cannot be cleaved.

This interaction effectively turns the GAP into a non-productive complex with the GTPγF-bound GTPase. This can be viewed as a form of sequestration or inhibition of the GAP, as it is unable to perform its catalytic function on other GTP-bound GTPases. The affinity of GAPs for GTPases is often highest when the GTPase is in its transition state for hydrolysis. Since GTPγF cannot proceed to this state, the interaction dynamics may differ from those with a GTP-bound GTPase.

Detailed kinetic studies on the inhibitory effects of GTPγF on specific GAPs are less common in the literature compared to other non-hydrolyzable analogs like GTPγS. However, the principle of competitive inhibition at the GTPase active site has been established. For example, in the study of tubulin's colchicine-induced GTPase activity, GTPγF was shown to be a competitive inhibitor with a defined inhibition constant (Ki). nih.gov

| Compound | Target Protein | Effect | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| Guanosine 5'-(gamma-fluorotriphosphate) | Tubulin (colchicine-dependent GTPase activity) | Reversible competitive dead-end inhibitor | (1.8 +/- 0.6) X 10-4 M | nih.gov |

The data in the table above, derived from studies on tubulin, provides a quantitative measure of the inhibitory potential of GTPγF. While this is not a direct measurement of its effect on a canonical GAP, it strongly supports the model that GTPγF acts as a competitive inhibitor at GTP-binding sites, which is the fundamental interaction that would underpin its modulation of GAP activity. By competing with GTP for binding to the GTPase, GTPγF prevents the formation of a productive GAP-GTPase-GTP complex, thereby inhibiting the GAP-stimulated hydrolysis reaction.

Guanosine 5 Gamma Fluorotriphosphate in Cellular Structure and Dynamics Research

Impact on Microtubule Polymerization and Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for cell division, intracellular transport, and maintaining cell structure. Their assembly and disassembly are tightly regulated by the binding and hydrolysis of GTP at the exchangeable nucleotide site (E-site) on β-tubulin. berkeley.eduwikipedia.org Guanosine (B1672433) 5'-(gamma-fluorotriphosphate) has been instrumental in dissecting this process.

| Parameter | Value | Biological System |

| Inhibition Constant (K₁) | (1.8 ± 0.6) x 10⁻⁴ M | Colchicine-induced GTPase activity of calf brain tubulin |

| Dissociation Constant (Kdis) | 1.1 x 10⁻⁶ M | GTPγF-tubulin complex during assembly inhibition |

The dynamic instability of microtubules involves phases of growth (polymerization) and rapid shrinking (depolymerization), a process fueled by GTP hydrolysis. berkeley.eduelifesciences.org When tubulin-GTP dimers add to a growing microtubule end, a "GTP cap" is formed that stabilizes the structure. berkeley.eduelifesciences.orgnih.gov Subsequent hydrolysis of GTP to guanosine diphosphate (B83284) (GDP) within the microtubule lattice destabilizes it, promoting depolymerization when the GTP cap is lost. berkeley.eduelifesciences.org

Guanosine 5'-(gamma-fluorotriphosphate) directly interferes with these mechanisms. Research has shown that the addition of GTPγF can arrest the growth of tubulin polymers. nih.gov Furthermore, once microtubules have been assembled in the presence of GTP, the subsequent addition of GTPγF induces only limited depolymerization. nih.gov This finding supports the model that the nucleotide E-site is blocked within the stable polymer lattice, restricting the analogue's binding primarily to the ends of the microtubules. nih.gov By preventing the hydrolysis event that normally leads to lattice instability, GTPγF helps to stabilize existing polymers against rapid disassembly.

The nucleotide bound at the E-site influences the conformation of the tubulin dimer, which is critical for its ability to polymerize. nih.govbiorxiv.org Tubulin bound to GTP is thought to adopt a "straight" conformation that is compatible with incorporation into the microtubule lattice, whereas GDP-bound tubulin favors a "curved" conformation that promotes disassembly. elifesciences.orgbiorxiv.org

Studies using sedimentation velocity and circular dichroism have revealed that the conformation of the tubulin-GTPγF complex is distinct from that of the tubulin-GTP complex. nih.gov This structural difference is attributed to the substitution of the γ-phosphate's hydroxyl group (van der Waals radius of 2.20 Å) with the smaller fluorine atom (van der Waals radius of 1.35 Å). nih.gov This altered conformation likely underlies its inability to effectively promote polymerization, demonstrating that a precise molecular structure at the γ-phosphate position is essential for inducing the assembly-competent state of tubulin.

Influence on Ribosome-Dependent GTPase and Protein Translocation Processes

Protein synthesis at the ribosome is a highly regulated process that relies on GTPase activity at several key stages. wikipedia.orgcaltech.edu During the elongation phase of translation, GTP hydrolysis is essential for the delivery of aminoacyl-tRNAs to the ribosome by elongation factor Tu (EF-Tu) and for the subsequent translocation of the ribosome along the mRNA, a step catalyzed by elongation factor G (EF-G). wikipedia.orgnih.gov

The use of non-hydrolyzable GTP analogs like Guanosine 5'-(gamma-fluorotriphosphate) is crucial for studying these mechanisms. While GTP hydrolysis is not strictly required for a single round of translocation, it is indispensable for the dissociation of the elongation factors from the ribosome, which is necessary for the next cycle of peptide elongation to occur. nih.gov By binding to elongation factors in place of GTP, GTPγF would be expected to lock the factor onto the ribosome in an active conformation. This stalls the translation process after a single translocation event, preventing the release of the factor and inhibiting further protein synthesis. This "freezing" of the ribosomal complex allows researchers to isolate and study the transient structural states of the ribosome and its associated factors during translocation. caltech.edunih.gov

Modulation of Signal Transduction Pathways via Guanine (B1146940) Nucleotide-Binding Protein Systems

Guanine nucleotide-binding proteins (G-proteins) are molecular switches that regulate a vast array of signal transduction pathways, from sensory perception to cell growth. thoracickey.comnih.gov They cycle between an inactive GDP-bound state and an active GTP-bound state. nih.govmdpi.com This switch is typically triggered by G-protein-coupled receptors (GPCRs), which promote the exchange of GDP for GTP on the G-protein's α-subunit. nih.govkhanacademy.org The active, GTP-bound G-protein then modulates downstream effectors until its intrinsic GTPase activity hydrolyzes GTP back to GDP, terminating the signal. thoracickey.commdpi.com

Methodological Contributions of Guanosine 5 Gamma Fluorotriphosphate to Biochemical Assays

Utilization in GTP-Binding Assays and Affinity Determinations

Guanosine (B1672433) 5'-(gamma-fluorotriphosphate) is instrumental in assays designed to measure the binding of guanine (B1146940) nucleotides to GTP-binding proteins, also known as G-proteins. These assays are fundamental for characterizing the activation of G-protein coupled receptors (GPCRs) and other GTP-binding proteins. The principle of these assays relies on the ability of GTPγF to bind to the GTP-binding site of the protein in a stable manner, allowing for the quantification of this interaction.

In a typical GTP-binding assay, a preparation containing the G-protein of interest, such as cell membranes expressing a specific GPCR, is incubated with a labeled form of a non-hydrolyzable GTP analog. While radiolabeled analogs like [³⁵S]GTPγS are commonly used for this purpose, the principles extend to other non-hydrolyzable analogs like GTPγF. When an agonist binds to the GPCR, it induces a conformational change in the receptor that promotes the exchange of GDP for GTP on the associated G-protein. addgene.org In the assay, the non-hydrolyzable analog binds in place of GTP, leading to a persistent activation of the G-protein. wikipedia.org The amount of bound analog, which is proportional to the extent of G-protein activation, can then be measured.

These assays are crucial for determining the affinity of G-proteins for GTP and its analogs, as well as for assessing the potency and efficacy of various ligands that modulate G-protein activity. By measuring the concentration-dependent binding of the non-hydrolyzable analog in the presence of different concentrations of a test compound (e.g., a GPCR agonist), researchers can construct dose-response curves to characterize the pharmacological properties of the compound.

| Parameter | Description | Typical Application with GTPγF |

| Bmax | Maximum number of binding sites | Determination of the total number of active G-proteins in a sample. |

| Kd | Dissociation constant | Measurement of the affinity of the G-protein for GTPγF. |

| EC50 | Half maximal effective concentration | Determination of the potency of an agonist in stimulating GTPγF binding. |

| Emax | Maximum effect | Assessment of the efficacy of an agonist in activating the G-protein population. |

Application in Studies of Protein-Nucleotide Complex Stabilization

A significant challenge in studying the structure and function of GTP-binding proteins is the transient nature of their active state. In the cell, the GTP-bound, active conformation is short-lived due to the intrinsic GTPase activity of these proteins, which hydrolyzes GTP to GDP, returning the protein to its inactive state. plos.org Guanosine 5'-(gamma-fluorotriphosphate) overcomes this limitation by binding to the nucleotide-binding pocket and resisting hydrolysis.

The formation of a stable complex between a G-protein and GTPγF is essential for various biophysical and structural studies. For instance, X-ray crystallography and cryo-electron microscopy (cryo-EM) often require stable and homogenous protein samples to obtain high-resolution structures. By incubating the G-protein with GTPγF, researchers can lock the protein in its active conformation, facilitating the growth of well-ordered crystals or the preparation of uniform particles for imaging. These structural studies provide invaluable insights into the molecular mechanisms of G-protein activation and their interactions with downstream effector molecules.

Furthermore, the stabilization of the active conformation by GTPγF is beneficial for a range of other biochemical and biophysical techniques, including nuclear magnetic resonance (NMR) spectroscopy, fluorescence resonance energy transfer (FRET), and surface plasmon resonance (SPR). These methods allow for the detailed investigation of conformational changes, protein-protein interactions, and the kinetics of binding events that are dependent on the G-protein being in its active state.

Role in Enzyme Kinetic Studies of GTPases and Related Enzymes

Guanosine 5'-(gamma-fluorotriphosphate) serves as a critical tool in the kinetic analysis of GTPases and other enzymes that interact with GTP. Its resistance to hydrolysis allows it to function as a competitive inhibitor in studies of GTPase activity, helping to elucidate the mechanism of these enzymes.

For example, in a study on the colchicine-dependent GTPase activity of tubulin, GTPγF was shown to be a reversible competitive dead-end inhibitor. nih.gov This means that GTPγF competes with the natural substrate, GTP, for binding to the enzyme's active site, but once bound, it is not turned over to products. The inhibitory effect of GTPγF on the enzyme's activity can be quantified by determining its inhibition constant (Ki).

The kinetic data from such studies can be used to build models of enzyme function and to understand the role of GTP hydrolysis in biological processes. For instance, in the study of tubulin, the use of GTPγF helped to demonstrate that this analog binds to the exchangeable nucleotide site and diminishes both the rate and extent of tubulin polymerization. nih.gov The determination of the dissociation constant (Kdis) for the GTPγF-tubulin complex provided further quantitative insight into this interaction. nih.gov

| Enzyme/Protein | Study Type | Finding with GTPγF | Reference |

| Tubulin | Enzyme Kinetics | Reversible competitive dead-end inhibitor of colchicine-induced GTPase activity. | nih.gov |

| Tubulin | Inhibition Constant | Kᵢ = (1.8 +/- 0.6) X 10⁻⁴ M | nih.gov |

| Tubulin | Dissociation Constant | Kdis = 1.1 X 10⁻⁶ M for the GTP(gamma F)-tubulin complex. | nih.gov |

By preventing the hydrolysis of the gamma-phosphate, GTPγF allows researchers to isolate and study the binding step of the enzymatic reaction, providing a clearer picture of the enzyme's substrate recognition and binding properties without the complication of subsequent catalytic steps.

Comparative Analysis of Guanosine 5 Gamma Fluorotriphosphate with Other Gtp Analogs

Distinguishing Guanosine (B1672433) 5'-(gamma-fluorotriphosphate) from Non-Hydrolyzable Analogs

The primary distinction between GTPγF and non-hydrolyzable analogs like GppNHp and GTPγS lies in the modification of the triphosphate chain and its subsequent impact on enzymatic hydrolysis by GTPases.

Guanosine 5'-(gamma-fluorotriphosphate) features a fluorine atom substituting one of the oxygen atoms on the γ-phosphate group. This substitution renders the terminal phosphate (B84403) bond susceptible to cleavage by GTPases, albeit at a rate that can be comparable to the natural substrate, GTP. In stark contrast, GppNHp and GTPγS are designed to be resistant to hydrolysis.

Guanosine 5'-[beta,gamma-imido]triphosphate (GppNHp) incorporates an imido group (-NH-) in place of the oxygen atom bridging the β- and γ-phosphates. This substitution creates a stable, non-hydrolyzable linkage that effectively traps GTP-binding proteins in their active conformation.

Guanosine 5'-[gamma-thio]triphosphate (GTPγS) contains a sulfur atom in place of an oxygen atom on the γ-phosphate. This modification results in a nucleotide that is hydrolyzed very slowly or not at all by GTPases, leading to persistent activation of G-proteins. wikipedia.org The substitution of sulfur for oxygen in the γ-phosphate of GTP creates a nucleotide that is either non-hydrolyzable or hydrolyzed at a very slow rate. wikipedia.org This characteristic prevents the inactivation of GTP-binding proteins, facilitating the study of the cellular processes they regulate when active. wikipedia.org

A key study investigating the hydrolysis of these analogs in the presence of the Ras protein, a well-characterized small GTPase, revealed that the Ras-catalyzed hydrolysis of GTPγF was almost as rapid as that of GTP itself. Conversely, the rates of hydrolysis for Ras-bound GTPγS and GppNHp were significantly slower. nih.gov This fundamental difference in hydrolysis kinetics is the defining feature that separates GTPγF from its non-hydrolyzable counterparts.

| GTP Analog | Modification | Hydrolysis by GTPases |

|---|---|---|

| Guanosine 5'-(gamma-fluorotriphosphate) (GTPγF) | Fluorine on γ-phosphate | Hydrolyzable (rate can be similar to GTP) |

| Guanosine 5'-[beta,gamma-imido]triphosphate (GppNHp) | Imido group between β- and γ-phosphates | Non-hydrolyzable |

| Guanosine 5'-[gamma-thio]triphosphate (GTPγS) | Sulfur on γ-phosphate | Very slowly or non-hydrolyzable |

Comparative Effects on GTPase Activity and Protein Interactions Among Analogs

The structural modifications of these GTP analogs not only affect their hydrolysis but also influence their interaction with GTPases and the subsequent conformational changes in the protein. The binding of a guanine (B1146940) nucleotide to a G-protein is a critical event that dictates its activation state and interaction with downstream effectors. nih.gov

The substitution at the γ-phosphate position in GTPγF, GppNHp, and GTPγS can lead to subtle but significant differences in the conformation of the bound G-protein. These conformational variations can, in turn, affect the protein's affinity for its regulators, such as GTPase-activating proteins (GAPs), and its downstream targets.

For instance, studies on the Ras protein have shown that while GppNHp and GTPγS can effectively lock the protein in an active state, the precise conformation induced by each analog may differ slightly from the GTP-bound state. These differences can be critical in structural biology studies, such as X-ray crystallography, where the goal is to capture a physiologically relevant conformation of the activated protein.

The near-native hydrolysis of GTPγF allows for the study of the entire GTPase cycle, including the transition from the active, GTP-bound state to the inactive, GDP-bound state. This is a significant advantage over non-hydrolyzable analogs, which can only provide a static snapshot of the activated state. The ability to observe the hydrolysis-dependent conformational changes is crucial for understanding the dynamics of G-protein signaling.

Contrasting Applications and Experimental Advantages/Disadvantages of Various Guanine Nucleotide Analogs

The distinct properties of GTPγF, GppNHp, and GTPγS dictate their specific applications in research, with each offering unique advantages and disadvantages.

Guanosine 5'-[beta,gamma-imido]triphosphate (GppNHp) and Guanosine 5'-[gamma-thio]triphosphate (GTPγS) are invaluable tools for:

Activating G-proteins: Their resistance to hydrolysis allows for the stable and prolonged activation of G-proteins, which is essential for a wide range of in vitro assays. wikipedia.org

Structural studies: They are widely used in X-ray crystallography and other structural techniques to stabilize G-proteins in their active conformation, providing insights into the molecular basis of their function. utoronto.ca

Binding assays: Radiolabeled versions of GTPγS, such as [³⁵S]GTPγS, are extensively used in binding assays to quantify the activation of G-protein coupled receptors (GPCRs). wikipedia.org

A primary disadvantage of these non-hydrolyzable analogs is their inability to mimic the dynamic nature of the GTPase cycle. They cannot be used to study processes that are dependent on GTP hydrolysis, such as the deactivation of G-protein signaling.

Guanosine 5'-(gamma-fluorotriphosphate) (GTPγF) , on the other hand, offers a unique set of experimental advantages:

Studying GTP hydrolysis-dependent processes: Its key advantage is that it allows researchers to investigate cellular events that require the cleavage of the γ-phosphate bond of GTP. This includes the study of the intrinsic and GAP-stimulated GTPase activity of G-proteins under conditions that more closely mimic the physiological state.

Kinetic and cellular studies: The ability of GTPγF to be hydrolyzed makes it a valuable tool for kinetic analyses of the GTPase cycle and for probing the dynamics of G-protein signaling in cellular contexts. nih.gov

However, the use of GTPγF also presents certain challenges. Its hydrolysis, while a key feature, can also be a disadvantage in experiments where a stable, activated state is required for an extended period. The rate of hydrolysis may also vary between different GTPases, necessitating careful characterization for each system under investigation.

| GTP Analog | Experimental Advantages | Experimental Disadvantages |

|---|---|---|

| Guanosine 5'-(gamma-fluorotriphosphate) (GTPγF) | - Allows study of GTP hydrolysis-dependent processes.

| - Activated state is transient.

|

| Guanosine 5'-[beta,gamma-imido]triphosphate (GppNHp) | - Induces stable and prolonged G-protein activation.

| - Cannot be used to study GTP hydrolysis.

|

| Guanosine 5'-[gamma-thio]triphosphate (GTPγS) | - Potent and stable activator of G-proteins.

| - Does not allow for the study of the GTPase cycle dynamics.

|

Emerging Research Avenues and Future Perspectives for Guanosine 5 Gamma Fluorotriphosphate Studies

Potential for Development of Novel Research Probes and Fluorinated Nucleotide Derivatives

The chemical structure of GTPγF provides a stable scaffold for the development of a new generation of research probes. The substitution of a fluorine atom at the gamma-phosphate position not only confers resistance to hydrolysis but also offers a potential site for chemical modification. This opens up the possibility of synthesizing a diverse array of fluorinated nucleotide derivatives with enhanced functionalities.

One promising direction is the synthesis of fluorescently labeled GTPγF analogs. nih.govescholarship.orgnih.gov By attaching environmentally sensitive fluorophores to the GTPγF molecule, researchers can create probes that report on the conformational changes of G-proteins upon binding. These fluorescent derivatives would be invaluable for a variety of fluorescence-based applications, including Förster Resonance Energy Transfer (FRET) microscopy, which allows for the real-time visualization of protein-protein interactions within living cells. nih.govnih.gov For instance, a GTPγF molecule tagged with a donor fluorophore could be used in conjunction with a G-protein labeled with an acceptor fluorophore to precisely measure the kinetics of their interaction.

Another exciting avenue is the development of GTPγF-based photoaffinity probes. nih.govnih.govenamine.net These probes incorporate a photoreactive group that, upon activation with light, forms a covalent bond with the nucleotide-binding pocket of the G-protein. This technique allows for the precise identification and mapping of the amino acid residues involved in nucleotide binding. By creating photoaffinity probes derived from GTPγF, researchers can gain high-resolution structural information about the active state of G-proteins and their interactions with effector proteins. The design of such probes typically involves incorporating a photoreactive moiety, such as a diazirine or benzophenone, into the GTPγF structure, along with a reporter tag like biotin (B1667282) for subsequent detection and isolation of the cross-linked protein complex. nih.govenamine.net

The development of these novel probes will significantly expand the toolkit available to cell biologists and biochemists, enabling more sophisticated and detailed investigations into G-protein signaling pathways.

Table 1: Potential Modifications of Guanosine (B1672433) 5'-(gamma-fluorotriphosphate) for Novel Research Probes

| Modification Type | Attached Moiety Example | Potential Application | Reference(s) |

|---|---|---|---|

| Fluorescent Labeling | Fluorescein, Tetramethylrhodamine | FRET-based protein interaction studies, Fluorescence microscopy | nih.gov, escholarship.org, nih.gov |

| Photoaffinity Labeling | Diazirine, Benzophenone | Mapping nucleotide-binding sites, Identifying interacting proteins | nih.gov, nih.gov, enamine.net |

Integration into Advanced Biophysical Techniques for Dynamic Measurements of Protein-Nucleotide Interactions

The unique properties of GTPγF make it an ideal tool for use in a range of advanced biophysical techniques aimed at elucidating the dynamic nature of protein-nucleotide interactions. These methods provide quantitative data on binding affinities, kinetics, and conformational changes, offering a deeper understanding of the molecular mechanisms underlying G-protein function.

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances between two fluorophores and can be used to monitor conformational changes in proteins and protein-protein interactions in real-time. nih.govnih.gov In the context of G-protein signaling, FRET-based sensors can be designed to report on the activation state of a G-protein. nih.govfrontiersin.orgmdpi.com For example, a G-protein could be tagged with a donor fluorophore and its interacting effector protein with an acceptor fluorophore. The binding of a fluorescently labeled GTPγF analog would stabilize the active conformation of the G-protein, leading to a sustained FRET signal and allowing for precise measurement of the interaction dynamics.

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an analyte. nih.govnih.gov In a typical SPR experiment to study G-protein interactions, a G-protein is immobilized on a sensor chip, and a solution containing GTPγF is flowed over the surface. The binding of GTPγF to the G-protein causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. This allows for the precise determination of the association and dissociation rate constants of the nucleotide binding, providing valuable quantitative data on the stability of the activated state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-resolution information about the structure and dynamics of proteins in solution. nih.govnih.govfrontiersin.orgspringernature.com By using isotopically labeled GTPγF, researchers can use NMR to probe the specific interactions between the nucleotide and the amino acid residues in the G-protein binding pocket. nih.govfrontiersin.org Chemical shift perturbation experiments, for instance, can identify the residues that are most affected by the binding of GTPγF, thereby mapping the binding site. frontiersin.orgspringernature.com Furthermore, NMR relaxation studies can provide insights into the conformational dynamics of the G-protein when locked in its active state by GTPγF. nih.gov

The integration of GTPγF into these advanced biophysical techniques will provide a more complete and dynamic picture of G-protein activation and signaling, moving beyond static snapshots to a more nuanced understanding of these critical cellular processes.

Table 2: Application of Advanced Biophysical Techniques with GTPγF

| Technique | Information Obtained | Example Application | Reference(s) |

|---|---|---|---|

| FRET | Protein conformational changes, Protein-protein interactions | Monitoring G-protein activation by measuring the interaction with effector proteins. | nih.gov, frontiersin.org, mdpi.com, nih.gov |

| SPR | Binding affinity and kinetics (k_on, k_off) | Quantifying the binding of GTPγF to a G-protein immobilized on a sensor chip. | nih.gov, nih.gov |

| NMR | Atomic-resolution structure and dynamics | Mapping the nucleotide-binding site and characterizing the conformational state of a G-protein bound to GTPγF. | nih.gov, nih.gov, frontiersin.org, springernature.com |

Exploration in New Biological Systems and Cellular Contexts Requiring Hydrolysis-Resistant GTP Analogs

The utility of GTPγF extends beyond the study of well-characterized G-protein pathways. As our understanding of the diversity of GTPase-mediated processes grows, so too do the opportunities for employing hydrolysis-resistant analogs like GTPγF to investigate novel biological systems and cellular contexts.

One area of burgeoning interest is the study of unconventional G-protein signaling pathways . nih.gov While classical G-protein signaling involves the heterotrimeric G-proteins, a growing number of "unconventional" GTP-binding proteins with diverse functions are being discovered. nih.gov These proteins are involved in a wide range of cellular processes, and understanding their regulation is a key challenge. The use of GTPγF can help to stabilize the active state of these novel GTPases, allowing for the identification of their downstream effectors and the elucidation of their cellular roles. nih.gov

The regulation of the cytoskeleton is another area where GTPγF is proving to be a valuable tool. nih.gov The dynamic assembly and disassembly of the actin and microtubule networks are controlled by a complex interplay of signaling pathways, many of which involve small GTPases of the Rho and Ras families. By using GTPγF to lock these GTPases in an active state, researchers can investigate their specific roles in processes such as cell migration, cell division, and the maintenance of cell shape in a variety of cell types. nih.govnih.govresearchgate.netjohnshopkins.edubroadinstitute.org For example, introducing GTPγF into permeabilized cells can be used to study its effect on cytoskeletal organization and dynamics in a controlled manner.

Furthermore, GTPγF is a powerful tool for dissecting the mechanisms of membrane trafficking . nih.govlevental-lab.comresearchgate.net Vesicular transport, which is essential for the movement of proteins and lipids between different cellular compartments, is regulated by a large family of Rab GTPases. These proteins act as molecular switches that control the budding, transport, and fusion of vesicles. By using GTPγF to activate specific Rab proteins, researchers can trap transport vesicles at specific stages of the trafficking pathway, allowing for the identification of the molecular machinery involved in each step. nih.govlevental-lab.comresearchgate.net

The application of GTPγF in these and other emerging areas of cell biology will undoubtedly lead to new discoveries and a more comprehensive understanding of the myriad ways in which GTPases regulate cellular function.

Q & A

Q. Q. Why might Guanosine 5'-(gamma-fluorotriphosphate) exhibit variable efficacy in cell-based assays compared to in vitro systems?

Q. How can researchers mitigate batch-to-batch variability in synthetic Guanosine 5'-(gamma-fluorotriphosphate)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.